N-Benzylglycine hydrochloride
Overview
Description
N-Benzylglycine hydrochloride is an organic compound with the chemical formula C₉H₁₂ClNO₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis, particularly as an amino acid protecting group to prevent unwanted reactions during the synthesis process .
Mechanism of Action
- N-Benzylglycine hydrochloride is a derivative of glycine . While its specific targets are not extensively documented, we can infer that it interacts with glycine receptors due to its structural similarity to glycine.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylglycine hydrochloride can be synthesized through a benzylation reaction. The process involves reacting glycine with benzyl bromide or benzylated alcohol. Initially, N-Benzylglycine is formed, which is then reacted with hydrochloric acid to produce this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the following steps:
Benzylation Reaction: Glycine is reacted with benzyl bromide or benzylated alcohol in the presence of a suitable catalyst.
Formation of N-Benzylglycine: The intermediate N-Benzylglycine is formed.
Hydrochloric Acid Reaction: The intermediate is then reacted with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
Types of Reactions: N-Benzylglycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include oxidized forms of the benzyl group.
Reduction Reactions: Reduced forms of the benzyl group are obtained.
Scientific Research Applications
N-Benzylglycine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Benzylglycine Ethyl Ester Hydrochloride
- Glycine Benzyl Ester Hydrochloride
- Glycine tert-Butyl Ester Hydrochloride
Comparison: N-Benzylglycine hydrochloride is unique due to its specific use as a protecting group in peptide synthesis. Compared to similar compounds, it offers better stability and solubility in water, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
2-(benzylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZJPENZWLUHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373450 | |
Record name | N-Benzylglycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-50-1 | |
Record name | 7689-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylglycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzylglycine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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